4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline
Description
4-Chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline is a pyrazole-aniline hybrid compound characterized by a pyrazole ring substituted with methoxy (5-position), methyl (1-position), and trifluoromethyl (3-position) groups. The aniline moiety is para-chlorinated and connected via a methylene bridge.
Properties
IUPAC Name |
4-chloro-N-[[5-methoxy-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-20-12(21-2)10(11(19-20)13(15,16)17)7-18-9-5-3-8(14)4-6-9/h3-6,18H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPSPYELRWRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloroaniline with a suitable pyrazole precursor under specific conditions to introduce the pyrazole moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies highlight the anticancer properties of pyrazole derivatives, including 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer) and A549 (lung cancer). The compound's structure allows it to interact effectively with cellular targets involved in cancer proliferation .
Anti-inflammatory Properties
In addition to its anticancer potential, pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds like this compound may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The initial step often includes the synthesis of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the chloro and methoxy groups, which are crucial for enhancing biological activity.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the pyrazole moiety with an aniline structure .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Bouabdallah et al. (2022) | Significant cytotoxic activity observed with IC50 values indicating potent inhibition | Hep-2 and P815 |
| Wei et al. (2022) | Notable anti-proliferative effects against A549 cells | A549 |
| El-borai et al. (2022) | Maximum potency observed in novel derivatives against various cancer types | Various |
These studies illustrate the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physical and Spectral Properties
Key Observations :
Biological Activity
4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline, also known as CAS Number 955975-52-7, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 319.71 g/mol. Its structure includes a pyrazole ring, which is often associated with various biological activities.
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties. For example, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, the compound exhibited:
- Inhibition of Cancer Cell Growth : It has been noted that compounds structurally related to this compound demonstrate IC values in the micromolar range against several cancer types, including breast (MCF7), lung (NCI-H460), and colon cancers .
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| 4-chloro-N-{...} | MCF7 | 3.79 |
| 4-chloro-N-{...} | NCI-H460 | 12.50 |
| 4-chloro-N-{...} | A549 | 26 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Apoptotic Pathways : The compound may induce apoptosis through mitochondrial pathways, as suggested by studies on related compounds that activated caspases in treated cells .
Study on Cytotoxicity
A study conducted on a series of pyrazole derivatives indicated that the presence of trifluoromethyl groups enhances biological activity. The specific compound was tested against a panel of cancer cell lines and demonstrated notable cytotoxicity, with varying IC values indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Research has indicated that modifications on the pyrazole ring significantly affect biological activity. For instance, the introduction of methoxy and trifluoromethyl groups was correlated with increased potency against specific cancer cell lines. The structural variations can be summarized as follows:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increased solubility and potency |
| Trifluoromethyl Group | Enhanced binding affinity to targets |
Q & A
Basic: What are the key considerations for synthesizing 4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline in laboratory settings?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization. Critical steps include:
- Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or enol ethers under reflux conditions (e.g., ethanol or THF at 60–80°C) .
- Methylation and trifluoromethylation : Selective alkylation at the 1-position using methyl iodide and introduction of the trifluoromethyl group via nucleophilic substitution (e.g., using CF₃I or Ruppert-Prakash reagent) .
- Reductive amination : Coupling the pyrazole intermediate with 4-chloroaniline using NaBH₄/I₂ in methanol at room temperature, ensuring neutral conditions to avoid side reactions .
Characterization : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR (focus on aromatic protons at δ 6.5–8.0 ppm and CF₃ signals at δ ~110–120 ppm in ¹⁹F NMR) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- Spectroscopy :
- NMR : Identify substituents (e.g., methoxy singlet at δ ~3.8 ppm, aniline NH₂ protons as broad signals).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₁₄H₁₄ClF₃N₃O).
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for refinement, focusing on resolving disorder in the trifluoromethyl group .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological strategies include:
- Comparative bioactivity assays : Standardize protocols (e.g., MIC for antimicrobial studies) using reference strains (e.g., S. aureus ATCC 25923) and control compounds .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate contributions to activity .
- Meta-analysis : Cross-reference data from peer-reviewed studies, prioritizing results with >95% purity and validated biological models .
Advanced: What crystallographic challenges arise during refinement, and how are they addressed?
Answer:
Common issues include:
- Disordered trifluoromethyl groups : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters and restraining bond distances .
- Weak diffraction due to crystal quality : Optimize crystallization by screening solvents (e.g., DMSO/water mixtures) and using seeding techniques .
- Twinned crystals : Apply twin refinement algorithms in SHELXL (e.g., BASF parameter) and validate with R₁ values < 0.05 .
Advanced: How can computational methods predict reactivity or binding modes for this compound?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aniline NH₂ as a nucleophilic center) .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory studies). Validate with MD simulations (50 ns trajectories) to assess binding stability .
- ADMET prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .
Advanced: What strategies mitigate by-product formation during synthesis?
Answer:
- Optimize reaction conditions :
- Chromatographic purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from sulfoxide/sulfone by-products .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Kinetic stability assays : Perform Arrhenius analysis to extrapolate shelf-life, focusing on hydrolysis of the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
